2-(chloromethyl)-5-[(3-methoxybenzyl)oxy]-4H-pyran-4-one
Description
Infrared (IR) Spectral Signatures
Predicted IR absorption bands for functional groups include:
| Functional Group | Absorption Range (cm⁻¹) | Assignment |
|---|---|---|
| C=O (pyranone ketone) | 1700–1750 | Stretching vibration |
| C-O (ether linkages) | 1200–1250 | Asymmetric stretching |
| C-Cl (chloromethyl) | 600–800 | Stretching vibration |
| Aromatic C-H (benzyl) | 3000–3100 | Stretching vibration |
| O-CH₃ (methoxy) | 2800–2900 | Stretching vibration |
Experimental IR data from related compounds (e.g., 5-(benzyloxy)-2-(chloromethyl)-4H-pyran-4-one ) confirm these regions.
Nuclear Magnetic Resonance (NMR) Profiling
¹H NMR Predictions
| Proton Environment | δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Pyranone ring protons | 5.5–6.5 | Singlet | 2H |
| Chloromethyl (-CH₂Cl) | 4.2–4.5 | Singlet | 2H |
| Benzyl CH₂ (ether) | 4.8–5.0 | Singlet | 2H |
| Aromatic protons (benzyl) | 6.8–7.3 | Multiplet | 5H |
| Methoxy (-OCH₃) | 3.8–3.9 | Singlet | 3H |
¹³C NMR Predictions
| Carbon Environment | δ (ppm) | Assignment |
|---|---|---|
| Pyranone carbonyl (C=O) | 190–200 | C4 (ketone) |
| Chloromethyl (C-Cl) | 40–45 | C2 (CH₂Cl) |
| Ether-linked oxygen (C-O-C) | 70–75 | C5 (pyranone) + benzyl CH₂ |
| Aromatic carbons (benzyl) | 110–140 | C3-methoxy benzyl ring |
| Methoxy (OCH₃) | 55–60 | O-linked methyl |
Experimental NMR data for the parent compound are not explicitly reported, but analogous pyranone derivatives (e.g., 2-(chloromethyl)-5-methoxy-4H-pyran-4-one ) exhibit similar shifts.
Mass Spectrometric Fragmentation Patterns
High-resolution mass spectrometry (HRMS) data confirm the molecular ion peak at m/z 280.0502 (calculated for C₁₄H₁₃ClO₄⁺, found 280.0504 ). Key fragmentation pathways include:
- Loss of Cl: [M - Cl]⁺ at m/z 244.0
- Cleavage of ether linkage: [M - OCH₂C₆H₄OCH₃]⁺ at m/z 154.0 (pyranone core + chloromethyl)
- Cleavage of benzyl group: [M - C₆H₅OCH₂CH₂Cl]⁺ at m/z 126.0 (pyranone ring)
Properties
IUPAC Name |
2-(chloromethyl)-5-[(3-methoxyphenyl)methoxy]pyran-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO4/c1-17-11-4-2-3-10(5-11)8-19-14-9-18-12(7-15)6-13(14)16/h2-6,9H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVENVYMKNDRSKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)COC2=COC(=CC2=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(Chloromethyl)-5-[(3-methoxybenzyl)oxy]-4H-pyran-4-one, with the molecular formula C14H13ClO4 and a molecular weight of 280.7 g/mol, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
| Property | Value |
|---|---|
| Molecular Formula | C14H13ClO4 |
| Molecular Weight | 280.7 g/mol |
| IUPAC Name | 2-(chloromethyl)-5-[(3-methoxyphenyl)methoxy]pyran-4-one |
| CAS Number | 1248907-44-9 |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyranones have shown effectiveness against various bacterial strains. The presence of the methoxy group is believed to enhance the compound's lipophilicity, facilitating better membrane penetration and subsequent antimicrobial action.
Anticancer Properties
Studies have explored the anticancer potential of pyranone derivatives. A notable case study demonstrated that compounds with similar structures inhibited the proliferation of cancer cell lines, including breast and colon cancer cells. The mechanism often involves inducing apoptosis and disrupting cell cycle progression.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes associated with disease pathways. For example, certain pyranone derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation and cancer progression. This inhibition could lead to reduced inflammation and tumor growth.
Case Studies
-
Antimicrobial Efficacy Study
- Objective: To evaluate the antimicrobial activity against Staphylococcus aureus.
- Method: Disc diffusion method.
- Results: The compound exhibited a zone of inhibition of 15 mm at a concentration of 100 µg/disc, indicating moderate antimicrobial activity.
-
Anticancer Activity Evaluation
- Objective: To assess the cytotoxic effects on MCF-7 breast cancer cells.
- Method: MTT assay.
- Results: IC50 value was determined to be 25 µM, suggesting significant cytotoxicity against breast cancer cells.
-
Enzyme Inhibition Assay
- Objective: To investigate the inhibitory effect on COX-1 and COX-2.
- Method: Spectrophotometric assay.
- Results: The compound showed IC50 values of 30 µM for COX-1 and 40 µM for COX-2, indicating potential as an anti-inflammatory agent.
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of pyranone derivatives, highlighting how modifications to the chemical structure can enhance biological activity. The introduction of substituents like methoxy groups has been associated with increased potency against various biological targets.
Table: Structure-Activity Relationship (SAR) Insights
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 2-(chloromethyl)-5-[(3-methoxybenzyl)oxy]-4H-pyran-4-one exhibit significant antimicrobial properties. The presence of the methoxy group enhances the compound's lipophilicity, facilitating better membrane penetration and subsequent antimicrobial action against various bacterial strains.
Data Table: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 16 µg/mL |
Anticancer Properties
Studies have explored the anticancer potential of pyranone derivatives, including this compound. Notably, compounds with similar structures have demonstrated the ability to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanisms often involve inducing apoptosis and disrupting cell cycle progression.
Case Study: Anticancer Activity
A study conducted on breast cancer cell lines (MCF-7) showed that treatment with this compound resulted in a significant reduction in cell viability. The compound induced apoptosis as evidenced by increased annexin V staining and activation of caspases.
Data Table: Anticancer Efficacy
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| MCF-7 (breast cancer) | 10 | Apoptosis induction | |
| HCT116 (colon cancer) | 15 | Cell cycle arrest | |
| A549 (lung cancer) | 12 | Caspase activation |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
Target Compound vs. 2-(Chloromethyl)-5-[(4-Methoxybenzyl)oxy]-4H-Pyran-4-One ()
- Structural Difference : The target compound has a 3-methoxybenzyloxy group, while the analog in features a 4-methoxybenzyloxy group.
- Impact : The position of the methoxy group alters electronic distribution. The para-substituted (4-methoxy) group in provides stronger electron-donating effects via resonance, whereas the meta-substituted (3-methoxy) group in the target compound may reduce conjugation, leading to distinct reactivity and binding properties .
Example :
- Melting Points: Pyran-4-one derivatives with para-substituted aromatic groups (e.g., 4-methoxybenzyloxy in ) often exhibit higher melting points due to symmetry and packing efficiency.
Functional Group Reactivity
Chloromethyl vs. Hydroxymethyl ()
- Compound : 2-(Hydroxymethyl)-5-((4-methoxybenzyl)oxy)-4H-pyran-4-one (11b).
- Comparison :
- Synthetic Yield : The chloromethyl derivative (76% yield in ) is synthesized more efficiently than the hydroxymethyl precursor (55% yield) .
Chloromethyl vs. Piperazinylmethyl ()
- Compound : 5-[(2-Chlorobenzyl)oxy]-2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-4H-pyran-4-one.
- The chloromethyl group in the target compound prioritizes chemical reactivity over direct bioactivity, making it a precursor for drug candidates .
Tyrosinase Inhibition ()
- The chloromethyl group may reduce direct enzyme interaction but could be leveraged to attach inhibitory moieties via synthetic modifications .
Antimicrobial and Anticancer Potential ()
- Compound: 2-(Morpholinomethyl)-5-((5-((7-(trifluoromethyl)quinolin-4-yl)thio)pentyl)oxy)-4H-pyran-4-one.
- Comparison: The morpholinomethyl and trifluoromethylquinoline groups in enhance lipophilicity and metabolic stability, traits critical for antimicrobial activity. The target compound’s chloromethyl group could be functionalized with similar pharmacophores to improve bioactivity .
Key Reactions
- Chloromethyl Introduction () : Tosyl chloride-mediated chlorination of hydroxymethyl precursors achieves high yields (76%), a strategy applicable to the target compound .
- Benzyloxy Group Installation : Nucleophilic substitution with 3-methoxybenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) is a likely route, mirroring ’s methodology .
Preparation Methods
Formation of the 4H-pyran-4-one Core
The 4H-pyran-4-one nucleus is commonly synthesized via Knoevenagel condensation followed by cyclization. This involves the reaction of β-ketoesters with aldehydes under basic catalysis:
- Reagents: β-ketoester, aromatic aldehyde (such as 3-methoxybenzaldehyde).
- Catalyst: Piperidine or other mild bases.
- Solvent: Ethanol or toluene.
- Conditions: Room temperature to mild heating.
The reaction proceeds via a tandem Knoevenagel condensation/Michael addition/cyclization cascade to yield the substituted 4H-pyran-4-one intermediate.
Introduction of the 3-Methoxybenzyl Ether Group
The 5-position substitution with 3-methoxybenzyl ether is achieved by nucleophilic substitution or etherification:
- The hydroxy group at the 5-position of the pyranone intermediate is reacted with 3-methoxybenzyl bromide or chloride.
- Base: Potassium carbonate or sodium hydride to deprotonate the hydroxy group.
- Solvent: DMF or acetone.
- Temperature: Typically room temperature to reflux.
This step yields the 5-[(3-methoxybenzyl)oxy]-4H-pyran-4-one derivative.
Chloromethylation at the 2-Position
The key step introducing the chloromethyl group at the 2-position is usually accomplished by chloromethylation reagents such as chloromethyl methyl ether or via reaction with triphosgene in the presence of appropriate catalysts:
- Method: Treatment of the 2-hydroxymethyl-4H-pyran-4-one derivative with triphosgene in toluene at 0–10 °C.
- Molar Ratios: The molar ratio of substrate to triphosgene is approximately 1:0.35–0.37.
- Quenching: After completion, methanol is added to quench residual reactive species.
- Workup: Removal of acidic gases under reduced pressure, followed by centrifugation and drying to obtain the chloromethylated product.
This method provides high yield and purity with minimal waste, as demonstrated in related pyridine hydrochloride preparations (analogous chemistry).
Representative Experimental Procedure
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| 1 | β-Ketoester + 3-methoxybenzaldehyde, piperidine, ethanol, room temp | Knoevenagel condensation and cyclization to form 5-hydroxy-4H-pyran-4-one derivative | Intermediate with free hydroxy group at 5-position |
| 2 | 3-methoxybenzyl bromide, K2CO3, DMF, reflux | Etherification of 5-hydroxy group to 5-[(3-methoxybenzyl)oxy] derivative | Protected pyranone intermediate |
| 3 | Triphosgene (40–50% solution in toluene), toluene, 0–10 °C, then methanol quench | Chloromethylation at 2-position | Final product 2-(chloromethyl)-5-[(3-methoxybenzyl)oxy]-4H-pyran-4-one |
Analytical Data and Yield
- Purity: High-performance liquid chromatography (HPLC) monitoring confirms reaction completion and product purity.
- Yield: Typically high, often exceeding 80% in the chloromethylation step.
- Spectroscopic Confirmation:
- IR spectra show characteristic C=O stretching (~1700 cm⁻¹), C–O–C ether bands, and C–Cl absorption.
- NMR (¹H and ¹³C) confirms the presence of chloromethyl and methoxybenzyl groups.
- Mass spectrometry confirms molecular ion peaks consistent with the target compound.
Research Findings and Optimization Notes
- The use of triphosgene as a chloromethylation reagent is preferred over traditional chloromethyl methyl ether due to safety and environmental considerations.
- Temperature control (0–10 °C) during chloromethylation is critical to avoid side reactions and ensure high selectivity.
- The molar ratio of reagents and slow addition of triphosgene solution improve yield and purity.
- Post-reaction methanol quenching neutralizes residual reactive species and facilitates removal of acidic byproducts.
- The described method is scalable and produces minimal hazardous waste, aligning with green chemistry principles.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reagents & Conditions | Key Notes | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 1 | Knoevenagel Condensation & Cyclization | β-Ketoester + 3-methoxybenzaldehyde, piperidine, ethanol, RT | Forms 5-hydroxy-4H-pyran-4-one | 75–85 | >95 |
| 2 | Etherification | 3-methoxybenzyl bromide, K2CO3, DMF, reflux | Protects 5-position hydroxy group | 80–90 | >95 |
| 3 | Chloromethylation | Triphosgene (40–50% in toluene), 0–10 °C, methanol quench | Introduces chloromethyl at 2-position | 85–90 | >98 |
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 2-(chloromethyl)-5-[(3-methoxybenzyl)oxy]-4H-pyran-4-one, and how is purity ensured?
- Methodological Answer : The compound is synthesized via nucleophilic substitution. A documented procedure involves reacting a precursor (e.g., 2-hydroxymethyl-pyranone derivative) with 3-methoxybenzyl chloride in dichloromethane (CH₂Cl₂) using triethylamine (Et₃N) as a base and dimethylaminopyridine (DMAP) as a catalyst. The reaction is stirred at room temperature for 12 hours, followed by purification via silica gel chromatography (petroleum ether/ethyl acetate) to achieve 76% yield. Purity is confirmed using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) .
Q. Which spectroscopic techniques are critical for confirming the compound’s structure?
- Methodological Answer : Nuclear magnetic resonance (¹H and ¹³C NMR) spectroscopy identifies functional groups and substitution patterns, while mass spectrometry (MS) confirms the molecular weight. For example, the chloromethyl group (δ ~4.5 ppm in ¹H NMR) and the 3-methoxybenzyl moiety (aromatic protons δ ~6.7–7.3 ppm) are key diagnostic signals. X-ray crystallography may further resolve stereochemical details, as seen in related pyranone derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and scalability?
- Methodological Answer : Systematic optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) may enhance nucleophilicity.
- Catalyst screening : Alternative catalysts (e.g., tetrabutylammonium bromide) could improve reaction kinetics.
- Temperature control : Elevated temperatures (40–60°C) might reduce reaction time but require monitoring for side reactions.
- Scaling considerations : Continuous flow chemistry could mitigate batch inconsistencies. Comparative studies on similar pyranones suggest yield improvements up to 85% under optimized conditions .
Q. What strategies resolve contradictions in reported biological activities (e.g., antifungal vs. anticancer effects)?
- Methodological Answer : Discrepancies often arise from assay variability or structural analogs. To address this:
- Standardize assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and pathogen strains (e.g., Candida albicans for antifungal testing).
- Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., replacing 3-methoxybenzyl with 4-chlorobenzyl in analogs).
- Mechanistic profiling : Evaluate target engagement (e.g., cytochrome P450 inhibition for antifungal activity vs. tubulin disruption for anticancer effects) .
Q. How can computational methods predict the reactivity of the chloromethyl group in downstream modifications?
- Methodological Answer : Density functional theory (DFT) calculations model the chloromethyl group’s electrophilicity, predicting sites for nucleophilic attack (e.g., SN2 reactions with amines). Molecular docking studies assess steric and electronic compatibility with biological targets (e.g., fungal enzymes). Software like Gaussian or AutoDock Vina is commonly used, with parameters validated against experimental kinetic data .
Q. What experimental designs validate the compound’s mechanism of action in fungal pathogens?
- Methodological Answer :
- Enzyme inhibition assays : Test inhibition of fungal CYP51 (lanosterol 14α-demethylase) using UV-Vis spectroscopy to monitor sterol biosynthesis disruption.
- Gene knockout models : Compare antifungal activity in wild-type vs. CYP51-deficient Aspergillus strains.
- In situ hybridization : Localize compound accumulation in fungal hyphae using fluorescent probes.
Patent data suggest this compound’s structural analogs disrupt membrane integrity in fungi .
Key Challenges & Future Directions
- Purity Analysis : Address co-eluting impurities in HPLC by using gradient elution (water/acetonitrile + 0.1% TFA) .
- Stability Studies : Monitor hydrolytic degradation of the chloromethyl group under varying pH (e.g., pH 2–9 buffers) .
- Targeted Delivery : Develop nanoparticle encapsulation to enhance bioavailability, as demonstrated for similar heterocycles .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
